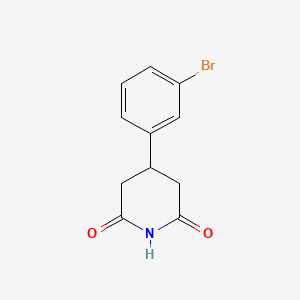

4-(3-Bromophenyl)piperidine-2,6-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "4-(3-Bromophenyl)piperidine-2,6-dione" is a brominated piperidine dione derivative. While the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and characterized, indicating a potential interest in the chemical properties and applications of such brominated piperidine dione derivatives.

Synthesis Analysis

The synthesis of related compounds, such as 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione, involves the use of specific starting materials and reaction conditions that could be adapted for the synthesis of "4-(3-Bromophenyl)piperidine-2,6-dione" . Additionally, the synthesis of 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione and its derivatives has been improved and described, which could provide insights into the synthetic pathways that might be employed for the target compound .

Molecular Structure Analysis

X-ray crystallography has been used to determine the crystal structures of similar compounds, revealing details such as the conformation of the piperidine ring and the presence of non-classical hydrogen bonds . These studies suggest that "4-(3-Bromophenyl)piperidine-2,6-dione" could also exhibit interesting structural features, which could be elucidated using similar analytical techniques.

Chemical Reactions Analysis

The related compounds have been shown to participate in various chemical reactions. For instance, the three-component synthesis of a piperidine-containing pyridine derivative indicates that piperidine rings can be functionalized to create complex molecules . This suggests that "4-(3-Bromophenyl)piperidine-2,6-dione" may also be amenable to multi-component reactions, potentially leading to a variety of derivatives with diverse biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated piperidine dione derivatives, such as solubility, melting point, and stability, can be inferred from the properties of similar compounds. The enantiomeric resolution of 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione provides information on the chiral nature of these compounds and their potential for separation using chiral chromatography . The inhibitory activity of 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione analogues towards human placental aromatase indicates that these compounds could have pharmacological relevance .

科学的研究の応用

Application 1: Treatment of Sickle Cell Disease and β-Thalassemia

- Summary of the Application : This compound is a novel substituted piperidine-2,6-dione derivative that has been found useful in the treatment of sickle cell disease and β-thalassemia . These are severe inherited blood disorders that can cause red blood cells to contort into a sickle shape (in the case of sickle cell disease) or cause anemia due to reduced or absent synthesis of β-globin (in the case of β-thalassemia) .

- Methods of Application or Experimental Procedures : The application involves the use of these novel substituted piperidine-2,6-dione derivatives to reduce the expression levels of the widely interspaced zinc finger motif (WIZ) protein and/or induce the expression levels of fetal hemoglobin (HbF) protein . This is thought to ameliorate symptoms in patients with these diseases .

Application 2: Designing Drugs

- Summary of the Application : Piperidines, including “4-(3-Bromophenyl)piperidine-2,6-dione”, are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- Methods of Application or Experimental Procedures : The application involves the use of intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These derivatives are then used in the synthesis of drugs .

Application 3: Designing PROTAC Drugs

- Summary of the Application : Piperidine-2,6-diones, including “4-(3-Bromophenyl)piperidine-2,6-dione”, are frequently found in numerous drugs . Especially, it is the core backbone of the CRBN ligand in the design of PROTAC (Proteolysis Targeting Chimeras) drugs .

- Methods of Application or Experimental Procedures : The application involves the use of these novel substituted piperidine-2,6-dione derivatives in the design of PROTAC drugs .

Application 4: Synthesis of Biologically Active Piperidines

- Summary of the Application : Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

- Methods of Application or Experimental Procedures : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

- Results or Outcomes : The outcomes of this application are not explicitly mentioned in the source .

Application 5: Chemical Properties

- Summary of the Application : “4-(3-Bromophenyl)piperidine-2,6-dione” is listed in a chemical database, indicating that it may have various applications in the chemical industry .

- Methods of Application or Experimental Procedures : The specific methods of application are not mentioned in the source .

- Results or Outcomes : The outcomes of this application are not explicitly mentioned in the source .

Safety And Hazards

The safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contacting with skin and eye when handling "4-(3-Bromophenyl)piperidine-2,6-dione" . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

特性

IUPAC Name |

4-(3-bromophenyl)piperidine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c12-9-3-1-2-7(4-9)8-5-10(14)13-11(15)6-8/h1-4,8H,5-6H2,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLMZPIKSUMFTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)NC1=O)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649648 |

Source

|

| Record name | 4-(3-Bromophenyl)piperidine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Bromophenyl)piperidine-2,6-dione | |

CAS RN |

351534-35-5 |

Source

|

| Record name | 4-(3-Bromophenyl)piperidine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1294023.png)

![9-Benzyl-6-oxa-9-azaspiro[3.6]decan-8-one](/img/structure/B1294025.png)

![{1-[(Tert-butoxycarbonyl)amino]cyclobutyl}-methyl tert-butyl carbonate](/img/structure/B1294026.png)

![5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1294027.png)

![2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide](/img/structure/B1294029.png)

![[3,5-bis(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid](/img/structure/B1294031.png)